
Dibutyl 3,4-furandicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 3,4-furandicarboxylate is an organic compound with the molecular formula C14H20O5. It is a diester derived from 3,4-furandicarboxylic acid and butanol.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyl 3,4-furandicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-furandicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like heteropolyacids may also be employed to improve the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Dibutyl 3,4-furandicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces 3,4-furandicarboxylic acid.
Reduction: Yields 3,4-furandicarbinol.
Substitution: Results in various substituted furans depending on the nucleophile used.
科学的研究の応用
Dibutyl 3,4-furandicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biodegradable plasticizer.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
作用機序
The mechanism of action of dibutyl 3,4-furandicarboxylate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that can undergo polymerization reactions to form polyesters. In biological systems, it may interact with cellular membranes, enhancing the flexibility and permeability of the membranes .
類似化合物との比較
Similar Compounds
- Dibutyl 2,5-furandicarboxylate
- Diethyl 3,4-furandicarboxylate
- Dimethyl 3,4-furandicarboxylate
- Triethyl 2,3,4-furantricarboxylate
Uniqueness
Dibutyl 3,4-furandicarboxylate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for diverse applications in materials science and organic synthesis .
特性
CAS番号 |
107821-61-4 |
|---|---|
分子式 |
C14H20O5 |
分子量 |
268.30 g/mol |
IUPAC名 |
dibutyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-3-5-7-18-13(15)11-9-17-10-12(11)14(16)19-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
MBEAJCADYVDFCS-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=COC=C1C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-](/img/structure/B11963296.png)

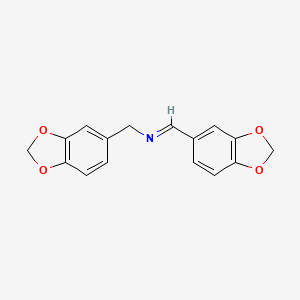
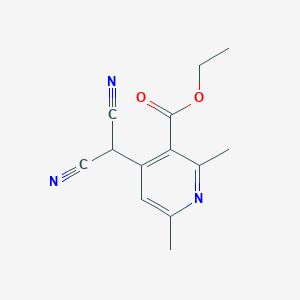
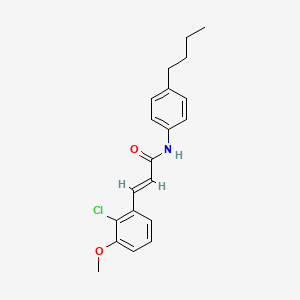

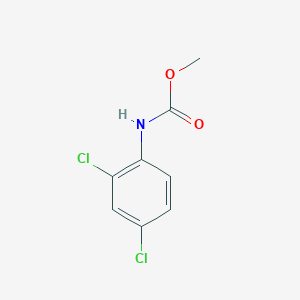

![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
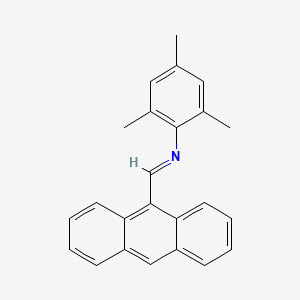
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
